molecular formula C14H16N2O B5852968 N-(2-methoxybenzyl)-6-methylpyridin-2-amine

N-(2-methoxybenzyl)-6-methylpyridin-2-amine

Cat. No.: B5852968
M. Wt: 228.29 g/mol
InChI Key: DBSWIBWEKIQDHW-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-6-methylpyridin-2-amine is a compound that belongs to the class of N-benzylated amines This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom of a 6-methylpyridin-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-6-methylpyridin-2-amine typically involves the reaction of 6-methylpyridin-2-amine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced amine form.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxybenzyl)-6-methylpyridin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-6-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)phenethylamine: Another N-benzylated amine with similar structural features.

    N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine: A compound with additional methoxy groups on the phenethylamine structure.

Uniqueness

N-(2-methoxybenzyl)-6-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 6-methylpyridin-2-amine core differentiates it from other N-benzylated amines, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-11-6-5-9-14(16-11)15-10-12-7-3-4-8-13(12)17-2/h3-9H,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSWIBWEKIQDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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